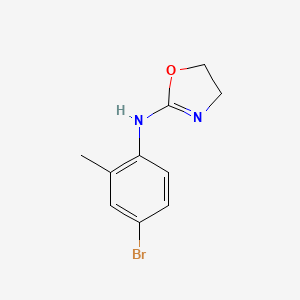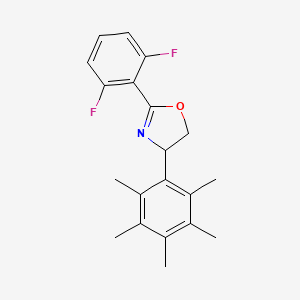
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a source of pentamethylphenyl group under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The difluorophenyl and pentamethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can lead to the formation of various substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The difluorophenyl and pentamethylphenyl groups may play a role in binding to target molecules, influencing the compound’s biological activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorophenylacetic acid: Another compound containing the difluorophenyl group, used in various chemical applications.
1,2,3-Trifluorobenzene: A fluorinated benzene derivative with different substitution patterns.
(2,6-Difluorophenyl)trimethylsilane: A compound with similar structural features but different functional groups.
Uniqueness
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is unique due to the combination of difluorophenyl and pentamethylphenyl groups within the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
142528-34-5 |
|---|---|
Molekularformel |
C20H21F2NO |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-4-(2,3,4,5,6-pentamethylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H21F2NO/c1-10-11(2)13(4)18(14(5)12(10)3)17-9-24-20(23-17)19-15(21)7-6-8-16(19)22/h6-8,17H,9H2,1-5H3 |
InChI-Schlüssel |
ROZQZNMFHUNJDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)C2COC(=N2)C3=C(C=CC=C3F)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)

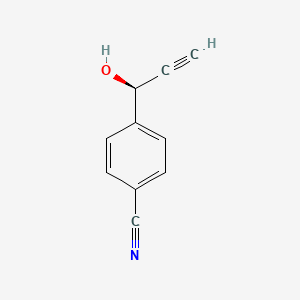
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
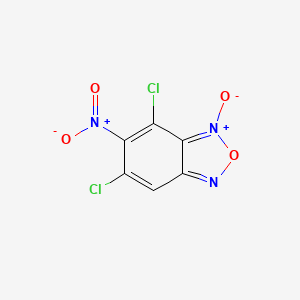
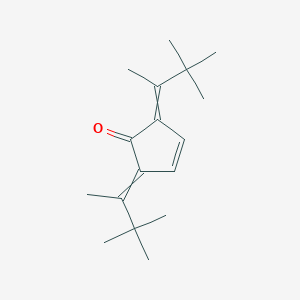

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

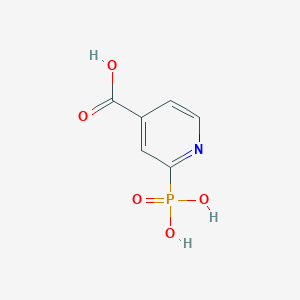
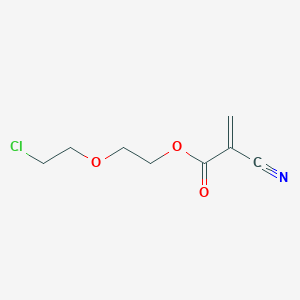
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
